4-Hydrazinyl-6-methoxyquinolin-2(1H)-one
Description
Contextualization of Quinolinone Derivatives in Contemporary Chemical Research
Quinoline (B57606) and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are ubiquitous in medicinal chemistry and materials science. nih.gov The quinolinone core, specifically the 2-quinolinone structure, is a foundational element present in numerous natural alkaloids and synthetic compounds, each exhibiting distinct biological activities. tandfonline.com Contemporary research has firmly established quinolinone derivatives as "privileged structures" due to their wide spectrum of pharmacological properties. mdpi.com
These compounds have been extensively investigated and have shown significant potential in various therapeutic areas. nih.govbenthamscience.combenthamdirect.com The versatility of the quinolinone scaffold allows for functionalization at multiple positions, enabling chemists to modulate the molecule's properties and biological activity. nih.govfrontiersin.org This has led to the development of a multitude of derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govrsc.orgresearchgate.net The ongoing exploration of these compounds continues to yield novel candidates for drug development, highlighting the enduring importance of the quinolinone framework in modern chemical research. tandfonline.com
Table 1: Reported Biological Activities of Quinolinone Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. Activity has been noted against various cancer cell lines. | nih.govnih.govresearchgate.netnih.gov |
| Antimicrobial | Activity against a range of pathogenic microorganisms, including bacteria and fungi. | mdpi.comnih.govrsc.orgresearchgate.net |
| Anti-inflammatory | Reduction of inflammation, with some derivatives showing potency comparable to existing nonsteroidal anti-inflammatory drugs. | frontiersin.orgrsc.org |
| Anticonvulsant | Potential for managing seizures and other neurological disorders. | nih.govbenthamscience.combenthamdirect.com |
| Antimycobacterial | Efficacy against mycobacteria, the causative agents of diseases like tuberculosis. | nih.govbenthamscience.combenthamdirect.com |
| Antileishmanial | Activity against Leishmania parasites, particularly when the quinoline core is coupled with a hydrazone moiety. | nih.gov |
| Anti-HIV | Inhibition of viral replication, with some hydrazone derivatives showing activity against HIV integrase. | mdpi.com |
Architectural Significance and Intrinsic Reactivity of the Hydrazinyl Quinolinone Moiety
The architectural significance of 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one lies in the unique combination of the quinolinone core and the highly reactive hydrazinyl group at the C4 position. The hydrazine (B178648) (-NHNH2) functional group is a potent nucleophile and a versatile synthetic handle, making the parent molecule a valuable intermediate for the synthesis of more complex heterocyclic systems. mdpi.com
The intrinsic reactivity of the hydrazinyl moiety allows it to readily undergo condensation reactions with aldehydes, ketones, and 1,3-dicarbonyl compounds. These reactions are fundamental in constructing a variety of fused and appended heterocyclic rings, such as pyrazoles, pyridazines, and triazoles. researchgate.net For instance, the reaction with dicarbonyl compounds is a classic method for pyrazole (B372694) synthesis. researchgate.net Furthermore, the hydrazinyl group can participate in cyclization and autoxidation reactions, leading to the formation of novel polycyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com
Beyond its role as a synthetic intermediate, the hydrazinyl group, often in the form of a hydrazone linker (-NH-N=C-), is crucial for biological activity. This linker can connect the quinolinone scaffold to other bioactive fragments, altering the molecule's flexibility and binding properties. nih.gov The N-H and C=O groups within the resulting hydrazide/hydrazone structures are key participants in hydrogen bonding with biological targets, such as enzyme active sites. nih.gov This moiety can also confer chelating properties to the molecule, allowing it to bind metal ions, which is a mechanism of action for some antiviral agents. mdpi.comnih.gov
Table 2: Key Reactions of the Hydrazinyl Quinolinone Moiety
| Reaction Type | Reagents/Conditions | Product Type | Significance | References |
|---|---|---|---|---|
| Condensation | Aldehydes or Ketones | Hydrazones | Forms a stable linker, crucial for many biologically active derivatives. | mdpi.com |
| Cyclocondensation | 1,3-Dicarbonyl compounds | Pyrazoles | A fundamental reaction for synthesizing five-membered heterocyclic rings. | researchgate.net |
| Autoxidation/Dimerization | Heating in pyridine (B92270) | Pyridazino[4,3-c:5,6-c′]diquinolines | Leads to the formation of complex, pentacyclic heteroaromatic systems. | mdpi.com |
| Hydrazinolysis | Reflux with hydrazine hydrate (B1144303) | 2-Hydrazinyl-quinolines | A common synthetic step to introduce the reactive hydrazinyl group. | nih.gov |
Evolution of Research Interests and Potential Directions for this compound
Research interest in quinolinone derivatives has evolved from broad screenings for biological activity to more targeted approaches in drug design. Initially valued for their wide range of pharmacological effects, the focus has shifted towards understanding structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. nih.gov The study of quinoline-based compounds as kinase inhibitors in cancer therapy is a prime example of this evolution, where specific structural features are designed to interact with the ATP-binding site of kinases. nih.gov
For this compound, its role as a key synthetic intermediate positions it at the forefront of this targeted approach. The ability to easily derivatize the hydrazinyl group allows for the creation of large libraries of compounds for high-throughput screening. mdpi.com Future research is likely to focus on several key areas:
Rational Drug Design: Leveraging computational tools and a deeper understanding of biological targets to design novel derivatives with enhanced efficacy and reduced side effects. mdpi.com This includes optimizing the linker and the appended moieties for specific interactions, such as with kinase domains or viral enzymes. nih.gov
Development of Novel Synthetic Methodologies: Exploring more efficient, sustainable, and versatile synthetic routes to create complex quinolinone-based heterocycles. rsc.orgrsc.org This includes the use of multicomponent reactions and green chemistry principles. mdpi.com
Exploration of New Therapeutic Areas: While anticancer and antimicrobial applications are well-established, the versatility of the scaffold suggests potential in other areas, such as neurodegenerative diseases and cardiovascular conditions. nih.govbenthamscience.combenthamdirect.com
Materials Science Applications: The fused aromatic nature and chelating potential of derivatives could be explored for applications in materials science, such as in the development of sensors or organic light-emitting diodes (OLEDs).
Structure
2D Structure
3D Structure
Properties
CAS No. |
649748-89-0 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-hydrazinyl-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-2-3-8-7(4-6)9(13-11)5-10(14)12-8/h2-5H,11H2,1H3,(H2,12,13,14) |
InChI Key |
LOVYEWZAELGTAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2NN |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Hydrazinyl 6 Methoxyquinolin 2 1h One and Analogous Structures
Established Routes for Quinolin-2(1H)-one Core Synthesis
The quinolin-2(1H)-one, or carbostyril, framework is a common motif in many biologically active compounds. Its synthesis has been accomplished through various established routes, often beginning with substituted anilines. A prevalent method involves the reaction of an aniline (B41778) derivative with a β-ketoester or a malonic acid derivative. For instance, the microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones often utilizes aniline derivatives and malonic acid or its esters as starting materials.
These cyclization reactions can be influenced by the choice of reagents and reaction conditions to yield specific substitution patterns on the quinolinone core. The general approach typically involves a condensation reaction followed by an intramolecular cyclization, often under thermal or acidic conditions, to form the bicyclic quinolinone system. The versatility of using different substituted anilines and dicarbonyl compounds makes this a powerful strategy for accessing a wide range of quinolinone precursors.
Key synthetic strategies for the quinolin-2(1H)-one core are summarized below:
| Starting Materials | Reagents/Conditions | Product Type |
| Aniline Derivatives, Malonic Acid Esters | Microwave Irradiation | 4-Hydroxy-1H-quinolin-2-ones |
| o-Nitrobenzoyl Ketones | Reductive Cyclization | 2-Alkyl-4-quinolones |
| Meta-substituted Anilines, Methyl 3,3-dimethoxypropionate | Two-step acylation, cyclization | 7-Substituted Quinolin-2(1H)-ones |
Installation of the Hydrazinyl Group: Key Transformation Steps
Once the quinolin-2(1H)-one core is synthesized, the next critical phase is the introduction of the hydrazinyl moiety at the 4-position. This transformation is pivotal for creating the final compound and its derivatives.
The most direct and widely employed method for installing the hydrazinyl group is through the hydrazinolysis of a 4-substituted quinolin-2(1H)-one, where the substituent is a good leaving group. The common precursor for this reaction is a 4-chloro-quinolin-2(1H)-one derivative. This intermediate is typically prepared from the corresponding 4-hydroxyquinolin-2(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
The subsequent reaction involves refluxing the 4-chloro derivative with hydrazine (B178648) hydrate (B1144303). The highly nucleophilic hydrazine displaces the chloride ion at the C4 position to yield the desired 4-hydrazinylquinolin-2(1H)-one. This nucleophilic aromatic substitution reaction is an efficient and reliable method for forming the key C-N bond.
A typical reaction sequence is as follows:
Chlorination: 4-Hydroxy-6-methoxyquinolin-2(1H)-one is refluxed with POCl₃.
Hydrazinolysis: The resulting 4-chloro-6-methoxyquinolin-2(1H)-one is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) to furnish 4-hydrazinyl-6-methoxyquinolin-2(1H)-one.
While hydrazinolysis of halo-substituted quinolinones is the predominant method, other strategies can be envisioned for introducing the hydrazine functionality. These may involve more complex, multi-step pathways or the use of different precursors. For example, methods involving the reduction of a 4-nitroso or 4-azo derivative could potentially yield the hydrazinyl group, although these are less commonly reported for this specific scaffold. Another theoretical approach could involve the reaction of a 4-aminoquinolin-2(1H)-one with a suitable N-aminating agent.
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of the title compound can be achieved by either modifying the precursors before the quinolinone ring is formed or by chemical modification of the final 4-hydrazinyl product.
To generate a library of analogous structures, functional groups can be introduced on the starting materials. The synthesis of this compound itself is an example of this strategy, beginning with a methoxy-substituted aniline (p-anisidine) to build the quinolinone core. By selecting appropriately substituted anilines, a wide variety of functional groups (e.g., alkyl, halogen, nitro) can be incorporated into the benzene (B151609) ring portion of the quinolinone. Similarly, the choice of the three-carbon component in the initial cyclization can introduce substituents at other positions of the heterocyclic ring. This approach allows for systematic variation of the molecule's structure to explore structure-activity relationships.
| Starting Aniline | Resulting Substitution on Quinolinone Core |
| p-Anisidine | 6-Methoxy |
| p-Chloroaniline | 6-Chloro |
| p-Toluidine | 6-Methyl |
| 4-Aminobenzoic acid | 6-Carboxy |
The hydrazinyl group in this compound is a reactive handle that can be readily modified to create a new series of derivatives. A common and straightforward modification is the condensation of the hydrazinyl moiety with various aldehydes or ketones. This reaction, typically carried out by refluxing the hydrazine with the carbonyl compound in a suitable solvent like ethanol, yields the corresponding hydrazone derivatives. These hydrazones are often stable, crystalline solids.
For example, reacting 4-hydrazinylquinolin-2(1H)-one with benzaldehyde (B42025) produces (E)-4-(2-benzylidene-hydrazinyl)quinolin-2(1H)-one. This method provides a facile route to a large number of derivatives by simply varying the aldehyde or ketone used in the condensation step. Furthermore, the 4-hydrazinylquinolin-2(1H)-one moiety can undergo other transformations, such as autoxidation under certain conditions, leading to dimerization and the formation of more complex polycyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines.
Advanced Catalytic and Green Chemistry Innovations in Synthesis
The synthesis of this compound, a specialized quinolinone derivative, traditionally relies on multi-step sequences that often involve harsh reagents, high temperatures, and significant solvent use. The conventional pathway typically begins with the cyclization of an aniline derivative to form the core 4-hydroxy-6-methoxyquinolin-2(1H)-one scaffold, followed by chlorination and subsequent reaction with hydrazine. In recent years, significant efforts within synthetic organic chemistry have been directed toward developing more efficient, environmentally benign, and cost-effective methodologies in line with the principles of green chemistry. These innovations focus on the use of advanced catalytic systems, alternative energy sources like microwave irradiation, and solvent-free reaction conditions to improve the sustainability of the synthetic process for this compound and its analogs.
Innovations in the synthesis of the foundational 4-hydroxy-2-quinolone core have been a primary focus. The classic Conrad-Limpach and Gould-Jacobs reactions, while effective, are known for requiring thermal annulation at very high temperatures (often exceeding 250°C), which is energy-intensive. Modern approaches have sought to mitigate these demanding conditions through catalysis and green chemistry techniques.
One of the most impactful green innovations is the application of microwave-assisted organic synthesis (MAOS). Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to increased yields and fewer side products. For the synthesis of 4-hydroxy-2-quinolone analogues, microwave heating has been successfully employed in the condensation of anilines with reagents such as diethylmalonate, demonstrating a significant improvement over conventional heating methods.
The integration of non-toxic and reusable catalysts represents another major advancement. Bismuth(III) chloride (BiCl₃), a low-cost, non-corrosive, and environmentally friendly Lewis acid, has emerged as an effective catalyst for synthesizing 4-hydroxy-2-quinolone analogues. Research has demonstrated a synergistic effect when combining BiCl₃ catalysis with microwave irradiation. In a model synthesis of 4-hydroxy-2-quinolone derivatives from β-enaminones and diethyl malonate, this combined approach afforded yields of 51–71% in just 5–13 minutes. This stands in stark contrast to conventional methods, which show negligible to poor yields even after 48 hours.
| Entry | Method/Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating (Reflux) / No Catalyst | Ethanol | 48 h | Low | |
| 2 | Microwave / Bismuth(III) chloride (BiCl₃) | Ethanol | 5-13 min | 51-71% | |
| 3 | Microwave / No Catalyst | Ethanol | 20 min | 45% |
Furthermore, the use of recyclable solid acid catalysts aligns with the principles of sustainable chemistry. Nafion NR50, a sulfonic acid-functionalized polymer, has been successfully utilized as a reusable catalyst for the Friedländer quinoline (B57606) synthesis in the green solvent ethanol under microwave conditions. This methodology, which is atom-economic and operationally simple, demonstrates the potential for solid-phase catalysts to simplify product purification and reduce chemical waste in the synthesis of quinoline scaffolds, a principle applicable to the synthesis of quinolinone precursors.
Solvent-free synthesis, or mechanochemistry, offers another avenue for greening the production of quinoline derivatives. An iodine-mediated mechanochemical process for the oxidative annulation of anilines has been developed, which proceeds by grinding the reactants in a mortar and pestle, thereby eliminating the need for bulk solvents and simplifying the reaction setup.
Following the synthesis of the 4-hydroxy-6-methoxyquinolin-2(1H)-one intermediate, the subsequent steps also present opportunities for green innovation. The conversion to the 4-chloro intermediate traditionally uses harsh reagents like phosphorus oxychloride. A key goal in green chemistry is the replacement of such hazardous substances with milder, safer alternatives. While direct catalytic replacements for this specific transformation are still under development, the broader field of organocatalysis and transition-metal catalysis is actively exploring milder chlorination protocols.
The final hydrazination step, converting the 4-chloro derivative to this compound, is typically achieved via nucleophilic substitution with hydrazine hydrate. Although often high-yielding, this process involves a hazardous reagent. Advanced research into catalytic C-N bond formation offers a potential future alternative. For instance, methods for direct reductive hydrazination of carbonyls using catalysts have been developed, pointing toward the possibility of creating catalytic systems for the direct conversion of the 4-hydroxy or a related intermediate to the 4-hydrazinyl product, thus improving atom economy and potentially avoiding the high-energy chloro intermediate altogether. Such catalytic approaches would represent a significant leap forward in the sustainable synthesis of this class of compounds.
Exploration of the Chemical Reactivity and Derivatization Landscape of 4 Hydrazinyl 6 Methoxyquinolin 2 1h One
Reactions Involving the Hydrazinyl Functionality
The terminal nitrogen atom of the hydrazinyl group in 4-hydrazinyl-6-methoxyquinolin-2(1H)-one possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic is the primary driver for its reactivity, allowing it to readily attack electrophilic centers. Consequently, the derivatization of this compound predominantly targets the hydrazinyl functional group.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of new rings fused to an existing molecular framework. The 1,2-dinucleophilic nature of the hydrazinyl group makes this compound an ideal substrate for reactions with 1,3-dielectrophiles or their synthetic equivalents. These reactions proceed via an initial nucleophilic attack, followed by an intramolecular condensation and cyclization, leading to the formation of stable, fused five- or six-membered heterocyclic rings.
The synthesis of pyrazolo[3,4-b]quinolines can be efficiently achieved by reacting 4-hydrazinylquinolin-2(1H)-ones with 1,3-dicarbonyl compounds. A well-established method involves the condensation with β-ketoesters or β-diketones in a suitable solvent, often with acid or base catalysis, to facilitate the cyclization. For instance, the reaction with ethyl acetoacetate (B1235776) proceeds through the formation of an intermediate hydrazone, which subsequently undergoes intramolecular cyclization and dehydration to afford the pyrazolo-fused quinolinone system. A similar strategy starting from the related 2-hydrazino-6-methoxyquinoline has been shown to produce 6-methoxy-1H-pyrazolo[3,4-b]quinoline in high yield. arkat-usa.org
The general reactivity for forming pyrazolopyrimidines involves the use of reagents that can provide the necessary atoms for the pyrimidine (B1678525) ring. These reactions highlight the versatility of the hydrazinyl group in constructing complex, fused heterocyclic systems of significant interest. nih.govnih.govekb.egresearchgate.net
Table 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 2-Hydrazino-6-methoxyquinoline derivative | Ethylene Glycol / HCl | 6-Methoxy-1H-pyrazolo[3,4-b]quinoline | arkat-usa.org |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | 1H-Pyrazolo[3,4-b]quinoline | mdpi.com |
The formation of a triazole ring fused to the quinolinone core represents another important synthetic transformation. A prominent route to 1,2,3-triazoles is through the copper-catalyzed Huisgen cycloaddition, a cornerstone of "click chemistry." nih.gov This pathway requires the conversion of the hydrazinyl group into an azide (B81097). This is typically achieved by treating the hydrazine (B178648) with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. The resulting 4-azido-6-methoxyquinolin-2(1H)-one can then undergo a [3+2] cycloaddition reaction with a terminal or internal alkyne. This method is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov
Alternative routes to form 1,2,4-triazole (B32235) rings involve reactions with one-carbon synthons. For example, condensation with formic acid or triethyl orthoformate can lead to an intermediate that cyclizes to form the triazole ring. Another approach involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized oxidatively or by reaction with another one-carbon electrophile.
An interesting and somewhat unusual reaction involving 4-hydrazinylquinolin-2(1H)-ones is their dimerization and subsequent cyclization to form complex pyridazine-containing polycyclic systems. mdpi.comnih.gov When derivatives of 4-hydrazinylquinolin-2(1H)-one are heated in pyridine (B92270), they undergo an autoxidation reaction to produce pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields. mdpi.comdntb.gov.ua
The proposed mechanism for this transformation is a multi-step process that begins with the reaction of two molecules of the starting hydrazine. mdpi.com This is followed by a series of steps including dimerization, aerial oxidation, and internal electrocyclization. mdpi.com The reaction does not proceed under an inert atmosphere, indicating that atmospheric oxygen is required for the oxidative steps. mdpi.com The optimal condition for this synthesis is refluxing in dry pyridine. mdpi.com This reaction provides an efficient pathway to novel, rigid, pentacyclic heteroaromatic structures. mdpi.comnih.govdntb.gov.ua
One of the most fundamental reactions of the hydrazinyl group is its condensation with carbonyl compounds. This compound reacts readily with a wide range of aldehydes and ketones to form the corresponding hydrazones. nih.govorganic-chemistry.orgresearchgate.net The reaction typically proceeds by refluxing the reactants in a protic solvent like ethanol, often with a catalytic amount of acid to activate the carbonyl group. nih.gov
The resulting hydrazones are stable, crystalline compounds that are valuable for several reasons. They serve as important intermediates for further transformations, such as cyclization into other heterocyclic systems (e.g., pyrazoles, as seen with dicarbonyls) or participation in reactions like the Fischer indole (B1671886) synthesis. The formation of hydrazones from various substituted aromatic and aliphatic aldehydes and ketones demonstrates the broad applicability of this reaction. researchgate.netnih.gov The nature of the substituent on the carbonyl compound can be varied widely, allowing for the synthesis of a large library of derivatives. organic-chemistry.org
Table 2: Representative Hydrazone Synthesis from Heterocyclic Hydrazines
| Hydrazine Precursor | Carbonyl Compound | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one | Aromatic Aldehydes | EtOH / Reflux | Aromatic Hydrazone | |
| 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one | Acetylacetone | EtOH / Reflux | Pyrazole (B372694) Derivative | |
| Isonicotinic acid hydrazide | 2,4-dihydroxybenzaldehyde | Mechanochemical | Hydrazone | nih.gov |
The nucleophilic character of the hydrazinyl group also enables it to participate in Michael addition reactions. doi.org In this transformation, the terminal nitrogen of the hydrazine adds to the β-carbon of an α,β-unsaturated system, such as an unsaturated ketone, ester, nitrile, or nitroalkene. nih.gov This conjugate addition is a powerful carbon-nitrogen bond-forming reaction.
The reaction is typically carried out under basic conditions to enhance the nucleophilicity of the hydrazine, although it can also proceed under neutral or acidic conditions depending on the substrate. The resulting adduct is a β-hydrazinyl-substituted compound, which can be a stable final product or can serve as an intermediate for subsequent cyclization reactions. For example, if the Michael acceptor also contains a carbonyl group, the initial adduct can cyclize to form a pyrazolidine (B1218672) or pyrazoline ring. This reactivity provides a versatile route for the synthesis of five-membered nitrogen heterocycles attached to the quinolinone core. frontiersin.org
Cyclocondensation Reactions to Form Polycyclic Systems
Reactivity of the Quinolinone Nucleus
The reactivity of the this compound core is governed by the interplay of its constituent parts: the bicyclic aromatic system, the lactam functionality, and the activating methoxy (B1213986) and hydrazinyl groups. These features dictate the molecule's behavior in substitution reactions.
The quinolin-2(1H)-one nucleus is an electron-rich aromatic system. The presence of the nitrogen atom in the lactam ring and the powerful electron-donating methoxy group at the C6 position further activate the benzene (B151609) ring towards electrophilic aromatic substitution. These groups typically direct incoming electrophiles to the ortho and para positions. Consequently, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions of the quinolinone ring. While specific studies on the electrophilic substitution of this compound are not extensively detailed, related syntheses of substituted quinolines show that methoxy groups strongly influence the regioselectivity of cyclization reactions, underscoring their directing power. nih.gov
Conversely, the 4-position of the quinolin-2(1H)-one system is highly susceptible to nucleophilic substitution. This reactivity is often exploited in the synthesis of the title compound itself, which is typically prepared from a 4-hydroxy or 4-chloroquinolin-2(1H)-one precursor. The displacement of a leaving group (such as a chloro group) at the C4 position by hydrazine is a key synthetic step. mdpi.com This susceptibility to nucleophilic attack at C4 is a well-established characteristic of the quinolinone scaffold. mdpi.comresearchgate.net Furthermore, the autoxidation cascade of 4-hydrazinylquinolin-2(1H)-ones involves a proposed mechanism that includes steps of nucleophilic substitution, where one molecule acts as a nucleophile attacking another. mdpi.com
The methoxy group at the C6 position represents another key site for chemical modification, primarily through ether cleavage (O-demethylation) to unveil the corresponding phenol. This transformation is significant as it can dramatically alter the biological properties of the molecule. Various reagents are known to effect the demethylation of aryl methyl ethers, and these methods are applicable to the quinolinone system.
Common demethylating agents include strong protic acids like hydrobromic acid (HBr) in acetic acid, Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI), as well as nucleophilic reagents like thiolates. datapdf.comepo.orgresearchgate.netnih.gov The choice of reagent can be critical for achieving selective demethylation without affecting other sensitive functional groups in the molecule. For instance, treatment of dimethoxy-substituted isoquinolones with a mixture of HBr and acetic acid has been shown to achieve selective cleavage of a specific methoxy group. datapdf.com For more sensitive substrates, BBr₃ in an inert solvent at low temperatures is a powerful and widely used method. researchgate.net
Table 1: Common Reagents for O-Demethylation of Aryl Methoxy Groups This table is interactive and can be sorted by clicking on the headers.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | CH₂Cl₂ or CHCl₃, -78 °C to RT | Highly effective but requires stoichiometric amounts and careful handling. |
| Hydrobromic acid (HBr) | Acetic acid, reflux | Harsh conditions, may not be suitable for sensitive substrates. datapdf.com |
| Aluminum chloride (AlCl₃) | Nitrobenzene or other inert solvent, elevated temp. | Classic Lewis acid catalyst; can require molar excess. epo.org |
| Trimethylsilyl iodide (TMSI) | CH₂Cl₂, RT | Milder conditions, often used with a base like pyridine. researchgate.net |
| Thiolate Anions (e.g., EtS⁻) | DMF, reflux | Nucleophilic cleavage, useful for selective demethylation. nih.gov |
Oxidative Transformations of the this compound System
The hydrazinyl group at the C4 position makes the molecule particularly susceptible to oxidation. Research has shown that 4-hydrazinylquinolin-2(1H)-ones undergo an unusual autoxidation reaction when heated in a solvent such as pyridine. mdpi.com This transformation does not result in a simple oxidation of the hydrazine but leads to a complex dimerization and oxidation cascade.
The process yields novel, pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields. The reaction is proposed to proceed through a multi-step mechanism that begins with a proton shift, followed by nucleophilic substitution, dimerization, autoxidation by atmospheric oxygen, and finally, an electrocyclic reaction to form the stable final product. mdpi.com The efficiency of this transformation is dependent on the reaction conditions, with heating in pyridine being identified as an optimal method. mdpi.com
Table 2: Optimization of Autoxidation Reaction for a 4-Hydrazinylquinolin-2(1H)-one Derivative This table is interactive and can be sorted by clicking on the headers.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyridine | Reflux | 8 | 75 |
| 2 | DMF | Reflux | 12 | 55 |
| 3 | Dioxane | Reflux | 18 | 43 |
| 4 | o-DCB | Reflux | 10 | 62 |
Data derived from a study on a representative 1-ethyl-4-hydrazinylquinolin-2(1H)-one. mdpi.com
This oxidative pathway highlights the unique reactivity imparted by the 4-hydrazinyl group, turning a simple starting material into a complex polycyclic heteroaromatic system in a single, efficient step. mdpi.com
Comprehensive Spectroscopic and Crystallographic Characterization of 4 Hydrazinyl 6 Methoxyquinolin 2 1h One and Its Synthetic Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei.
Proton (¹H) NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. For quinolinone derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and the substitution pattern on the aromatic rings. The protons of the hydrazinyl and methoxy (B1213986) groups would be expected to appear as distinct signals, with their chemical shifts influenced by their electronic environment.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. These techniques are invaluable for the unambiguous assignment of all proton and carbon signals in the NMR spectra.
Nitrogen-15 (¹⁵N) NMR spectroscopy can provide direct information about the nitrogen atoms in the hydrazinyl group and the quinolinone ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide insights into the stability of different parts of the molecule and could be used to confirm the presence of the quinolinone core, the hydrazinyl group, and the methoxy substituent.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Detection
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazinyl and amide groups, the C=O stretching of the quinolone ring, C-O stretching of the methoxy group, and C=C stretching of the aromatic rings. The positions of these bands can provide confirmation of the presence of these functional groups. For example, in related quinolinone compounds, the C=O stretching vibration is typically observed in the region of 1640-1653 cm⁻¹. mdpi.com The N-H stretching vibrations would be expected in the range of 3174-3186 cm⁻¹. mdpi.com
Single Crystal X-ray Diffraction for Definitive Structural and Stereochemical Assignment
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of molecular structures, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for confirming the constitution and stereochemistry of novel compounds, resolving ambiguities that may arise from spectroscopic data alone. For this compound and its synthetic adducts, SC-XRD has been instrumental in unequivocally establishing their three-dimensional architectures and intermolecular interactions in the solid state. nih.govmdpi.com
Detailed research findings from crystallographic studies of synthetic adducts have provided invaluable insights. For instance, the analysis of derivatives formed through reactions at the hydrazinyl moiety confirms the connectivity and stereochemistry of the products. researchgate.netresearchgate.net
The X-ray structure analysis of (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one, a synthetic adduct, reveals a planar delocalized π-system. bohrium.com In its quinoline (B57606) moiety, the fused rings are slightly bent. bohrium.com The crystal structure is stabilized by strong N-H···O hydrogen bonds, which connect the molecules to form a two-dimensional network. bohrium.com This network is further connected by intermolecular π-π interactions. bohrium.com
Similarly, the structure of (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate, an adduct of the target compound, has been unambiguously determined by single-crystal X-ray analysis, confirming its E-isomeric configuration. researchgate.net
In another study, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones was found to yield pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. nih.govmdpi.com The structure of these complex heterocyclic systems was unequivocally proven by X-ray structure analysis, which provided the ultimate confirmation that spectroscopic data alone could not furnish. nih.govmdpi.com The analysis for one such derivative identified an orthorhombic crystal system with a Pca2₁ space group. mdpi.com
The crystallographic data for these representative adducts are summarized in the tables below, illustrating the level of detail obtained from SC-XRD experiments. The data typically includes the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). mdpi.com
Table 1: Crystallographic Data for a Pyridazino[4,3-c:5,6-c′]diquinoline Derivative (3a)
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₂H₁₈N₄O₂ |
| Formula Weight (g·mol⁻¹) | 370.40 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 21.1937(4) |
| b (Å) | 9.2208(2) |
| c (Å) | 17.9646(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3510.69(12) |
| Z | 8 |
Data sourced from reference mdpi.com.
Table 2: Crystallographic Data for (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one (3)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
These crystallographic studies are foundational, providing a solid structural basis for understanding the chemical properties and potential applications of these quinolinone derivatives. bohrium.com
Computational and Theoretical Chemistry Studies into the Molecular Architecture and Reactivity of 4 Hydrazinyl 6 Methoxyquinolin 2 1h One Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to investigate the electronic structure of many-body systems. For quinolinone derivatives, DFT is instrumental in predicting molecular properties and reactivity. nih.gov
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinolinone systems, this is typically performed using DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.gov The process yields crucial data on bond lengths, bond angles, and dihedral angles. In studies of analogous compounds, the theoretical geometric parameters calculated via DFT have shown excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. nih.govnih.gov
Electronic structure analysis provides insight into the distribution of electrons and the molecule's inherent reactivity. Key aspects of this analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy gap (ΔE) between HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one, the HOMO would likely be localized on the electron-rich hydrazinyl and methoxy-substituted aromatic ring, while the LUMO might be distributed over the quinolinone core, indicating the sites most susceptible to nucleophilic and electrophilic attack, respectively.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions of positive and negative charge. mdpi.com Red-colored areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. For this molecule, the oxygen of the carbonyl group and the nitrogen atoms of the hydrazinyl group would be expected to be regions of high negative potential. mdpi.com
Table 1: Illustrative DFT-Calculated Structural and Electronic Parameters for a Quinolinone Derivative. (Note: Data is representative of typical quinolinone systems and not specific to this compound)
| Parameter | Typical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Molecular polarity |
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic data, which can be compared with experimental results for structural validation.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. nih.govbohrium.com Calculations on similar quinoline (B57606) derivatives have successfully predicted the λ_max values associated with π → π* and n → π* transitions. nih.gov For this compound, transitions would involve the conjugated π-system of the quinolinone ring, influenced by the auxochromic methoxy (B1213986) and hydrazinyl groups.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled by a specific factor (e.g., 0.9613 for B3LYP) to correct for anharmonicity and basis set limitations, yielding a theoretical IR spectrum that can be compared with experimental data to assign vibrational modes. Key predicted peaks for the target molecule would include N-H stretching from the hydrazinyl group, C=O stretching of the quinolinone, and C-O stretching from the methoxy group.
Reaction Pathway Modeling and Transition State Analysis
DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). For instance, studies on the autoxidation of 4-hydrazinylquinolin-2(1H)-ones have proposed multi-step mechanisms involving nucleophilic substitution, dimerization, and oxidation. mdpi.com Computational modeling of such a pathway would involve:
Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.
Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for the reaction to proceed.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that a located transition state correctly connects the reactant and product.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solution Behavior
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with a solvent environment. While specific MD studies on this compound are scarce, the methodology has been applied to similar quinoline-based systems to explore their stability and interactions. tees.ac.uk
An MD simulation would model the movement of the hydrazinyl and methoxy side chains, revealing the accessible conformations of the molecule in solution. Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
These simulations are crucial for understanding how the molecule behaves in a biological or solution-phase context, which is often more relevant than the static, gas-phase picture provided by DFT alone.
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction
Beyond DFT, other quantum chemical methods offer deeper insights into reactivity. Global reactivity descriptors, derived from FMO energies, can quantify the chemical reactivity and stability of molecules. nih.gov
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A molecule with a large energy gap is considered hard and less reactive.
Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology. nih.gov This method identifies bond critical points (BCPs) and characterizes the nature of chemical bonds, including weak non-covalent interactions, providing a rigorous basis for understanding intramolecular forces. mdpi.comrsc.org
Table 2: Representative Global Reactivity Descriptors for a Quinolinone System. (Note: Values are illustrative and calculated from typical HOMO/LUMO energies.)
| Descriptor | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.20 | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.80 | Energy released when gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.20 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | 0.227 | Propensity for charge transfer |
| Electronegativity (χ) | (I + A) / 2 | 4.00 | Electron-attracting power |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Pi-Stacking)
Understanding intermolecular interactions is essential for predicting crystal packing, solubility, and biological activity.
Hydrogen Bonding: this compound has multiple hydrogen bond donors (N-H groups) and acceptors (C=O, methoxy oxygen, and quinoline nitrogen). In the solid state, these groups are expected to form extensive networks of intermolecular hydrogen bonds, such as N-H···O, which are critical in stabilizing the crystal structure. bohrium.com
Pi-Stacking (π-π Interactions): The planar aromatic quinolinone core is prone to π-π stacking interactions with neighboring molecules. These interactions, where the electron-rich π systems overlap, are a key stabilizing force in the crystal packing of many aromatic heterocyclic compounds. bohrium.com
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Heterocyclic Compound. (Note: Data adapted from studies on quinoline/quinazoline derivatives for illustrative purposes.) nih.govnih.gov
| Contact Type | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | ~40-55% |
| C···H / H···C | ~15-20% |
| O···H / H···O | ~10-20% |
| N···H / H···N | ~2-5% |
| C···C (π-π stacking) | ~3-7% |
Structure Activity Relationship Sar and Molecular Recognition Studies of 4 Hydrazinyl 6 Methoxyquinolin 2 1h One Derivatives
Systematic Structural Modifications and Their Impact on Molecular Recognition Profiles
The systematic modification of the 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one scaffold is a key strategy for exploring its SAR and optimizing interactions with biological targets. Research on related quinolinone and quinoxalinone structures provides a blueprint for potential modifications. These modifications primarily target the hydrazinyl moiety, the quinolinone ring, and the N1-position.
The hydrazinyl group at C4 is a versatile handle for chemical elaboration. It can be readily converted into hydrazones through condensation with various aldehydes and ketones. nih.gov This transformation introduces a wide range of substituents, allowing for the modulation of steric bulk, electronics, and hydrogen bonding potential. For instance, the synthesis of (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one illustrates a common modification where an aromatic ring is appended, which can engage in π-π stacking or hydrophobic interactions with a target protein. researchgate.netbohrium.com Further derivatization can lead to the formation of heterocyclic rings, such as pyrazoles, fused to the core structure. johnshopkins.edu
Another significant modification involves the dimerization and oxidative cyclization of 4-hydrazinylquinolin-2(1H)-ones to form rigid, pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.com This process dramatically alters the shape and conformational flexibility of the molecule, leading to a completely different molecular recognition profile.
Substitutions on the quinolinone ring itself also play a critical role in defining the SAR. While the parent compound in this article has a methoxy (B1213986) group at C6, other substitutions reported for the quinolinone scaffold include halogens, alkyl groups, and carboxylic acids. mdpi.comnih.gov These groups can influence the molecule's lipophilicity, solubility, and electronic distribution, thereby affecting target binding. For example, the introduction of a carboxylic acid group can provide a key hydrogen bonding or ionic interaction point. nih.gov
The table below summarizes key structural modifications performed on the broader class of quinolinone hydrazone derivatives and their observed outcomes.
| Modification Site | Structural Change | Example Derivative Class | Impact on Molecular Profile | Reference(s) |
| C4-Hydrazinyl Group | Condensation with aldehydes/ketones | Hydrazones | Introduces diverse substituents, modulates steric and electronic properties, potential for new H-bonds. | , nih.gov |
| C4-Hydrazinyl Group | Cyclization with dicarbonyl compounds | Pyrazoles | Forms a new heterocyclic ring, altering scaffold geometry and interaction points. | , johnshopkins.edu |
| C4-Hydrazinyl Group | Oxidative Dimerization | Pyridazino[4,3-c:5,6-c′]diquinolines | Creates a rigid, planar pentacyclic system, restricting conformational freedom. | mdpi.com |
| Quinolinone Ring | Substitution at various positions (e.g., C6, C7) | Ring-substituted quinolinones | Modifies lipophilicity, electronics, and provides new contact points for target binding. | nih.gov, mdpi.com |
| N1-Position | Alkylation (e.g., methyl, ethyl) | N-substituted quinolinones | Alters solubility and can fill specific hydrophobic pockets in a binding site. | mdpi.com, mdpi.com |
Rational Design Strategies for Modulating Biological Target Engagement
Rational design strategies leverage an understanding of the target's three-dimensional structure and the SAR of a chemical series to create molecules with improved potency and selectivity. nih.govresearchgate.net For derivatives of this compound, these strategies focus on optimizing ligand efficiency, physicochemical properties, and conformational parameters.
Ligand efficiency (LE) is a metric used to compare the binding energy of a molecule to the number of its non-hydrogen atoms. In lead optimization, the goal is to increase binding affinity without excessively increasing molecular size. Lipophilicity, often measured as logP, is another critical parameter, as high lipophilicity can lead to poor solubility and non-specific toxicity.
The conformational flexibility of a ligand can be both an advantage and a disadvantage. While a flexible molecule can adapt to different binding pocket shapes, this flexibility comes at an entropic cost upon binding. Rigidifying a scaffold into its bioactive conformation can lead to a significant increase in binding affinity.
The transformation of flexible 4-hydrazinylquinolin-2(1H)-ones into rigid pyridazino[4,3-c:5,6-c′]diquinoline systems is a prime example of scaffold rigidification. mdpi.com This locks the two quinolinone units into a planar arrangement, which may be ideal for intercalating into DNA or binding to a flat enzymatic surface. X-ray crystallography studies on related quinolinone structures confirm the planarity of these fused ring systems and the importance of intermolecular interactions like π-π stacking in their crystal packing, which can be extrapolated to protein-ligand interactions. bohrium.com Conversely, the hydrazone derivatives retain a degree of flexibility around the N-N and C=N bonds, allowing them to adopt different poses within a binding site. Rational design aims to find the optimal balance of rigidity and flexibility for a given biological target.
Computational Approaches in SAR: Molecular Docking and Ligand-Protein Interaction Profiling
Computational methods are indispensable tools in modern drug design, providing insights into how ligands interact with their targets at a molecular level. researchgate.net Molecular docking and ligand-protein interaction profiling are frequently used to guide the design of quinolinone derivatives. johnshopkins.edumdpi.comnih.gov
Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. For example, docking studies of quinoxalin-2(1H)-one derivatives into the active site of S. aureus DNA gyrase revealed key interactions responsible for their antibacterial activity. johnshopkins.edu Similarly, docking of 4-hydroxy-2-quinolinone carboxamides into the lipoxygenase (LOX) active site helped to explain their inhibitory activity. mdpi.com These studies typically show that the quinolinone core acts as an anchor, while the various substituents at positions C3, C4, or N1 form specific hydrogen bonds, hydrophobic interactions, or salt bridges with amino acid residues in the binding pocket. nih.gov
The table below presents hypothetical interaction data for a this compound derivative docked into a generic kinase active site, illustrating the type of information generated from such studies.
| Ligand Moiety | Interacting Residue | Interaction Type | Predicted Importance |
| Quinolinone Carbonyl | Lysine (backbone NH) | Hydrogen Bond | High (Hinge Binding) |
| N1-H | Glutamate (side chain C=O) | Hydrogen Bond | High (Hinge Binding) |
| C6-Methoxy Group | Leucine, Valine | Hydrophobic Interaction | Medium (Selectivity Pocket) |
| C4-Hydrazinyl Group | Aspartate (side chain) | Hydrogen Bond / Ionic | High (Solvent-exposed region) |
| Hydrazone Substituent (Aryl) | Phenylalanine, Tyrosine | π-π Stacking | Medium-High |
Molecular dynamics (MD) simulations can further refine these static docking poses, providing a dynamic view of the ligand-protein complex and helping to assess the stability of key interactions over time. nih.govmdpi.com
High-Throughput Screening and Chemical Library Synthesis for Activity Landscape Mapping
Mapping the activity landscape of a chemical scaffold involves synthesizing and testing a large, diverse set of related compounds to understand how structural changes affect biological activity. While true high-throughput screening (HTS) involves testing thousands to millions of compounds, the principles can be applied on a smaller scale through the creation of focused chemical libraries.
The synthesis of a series of derivatives from a common intermediate is a fundamental approach to library creation. mdpi.commdpi.comnih.gov For this compound, the hydrazinyl group serves as an excellent starting point for building a library. By reacting the core with a diverse panel of aldehydes and ketones, a library of hydrazone derivatives can be rapidly assembled. johnshopkins.edu Each member of this library possesses a unique combination of structural and electronic features.
Biological screening of this library against a panel of targets (e.g., kinases, proteases, GPCRs) would generate a structure-activity landscape. This landscape would reveal "activity cliffs" (where a small structural change leads to a large change in activity) and "magic methyl" effects, providing valuable information for the next round of rational design. The synthesis of various oxoindole-oxadiazole conjugates and their evaluation as potential anti-SARS-CoV-2 agents serves as a practical example of this library-based approach to identifying bioactive compounds. researchgate.net
Applications of 4 Hydrazinyl 6 Methoxyquinolin 2 1h One As a Chemical Synthon and Functional Building Block in Advanced Materials and Chemical Biology
Precursor Role in the Synthesis of Diverse Heterocyclic Compound Libraries
The presence of a reactive hydrazine (B178648) moiety makes 4-hydrazinyl-6-methoxyquinolin-2(1H)-one an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The nucleophilicity of the terminal nitrogen atom allows for condensation reactions with various electrophiles, leading to the formation of new ring systems.
One notable application is in the synthesis of fused pyridazine (B1198779) derivatives. For instance, 4-hydrazinylquinolin-2(1H)-ones can undergo autoxidation to yield pyridazino[4,3-c:5,6-c′]diquinolines. nih.govmdpi.com This transformation involves a dimerization and oxidation cascade, providing a straightforward route to complex pentacyclic heteroaromatic systems. mdpi.com The reaction of 4-hydrazinylquinolin-2(1H)-ones with various reagents can be tailored to produce a library of substituted pyridazino-diquinolones. mdpi.com
The hydrazine group is also a key functional group for the construction of pyrazole (B372694) and triazole rings, which are prevalent motifs in medicinal chemistry. organic-chemistry.orgorganic-chemistry.orgnih.gov General synthetic strategies involve the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles, and with compounds containing a C=N-X or N=C-X moiety to construct triazole rings. These reactions highlight the potential of this compound as a synthon for generating libraries of quinolinone-substituted pyrazoles and triazoles for biological screening.
The following table summarizes the types of heterocyclic compounds that can be synthesized from this compound and related derivatives.
| Starting Material | Reagent/Condition | Resulting Heterocycle | Reference(s) |
| 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation (e.g., heating in pyridine) | Pyridazino[4,3-c:5,6-c′]diquinolines | nih.govmdpi.com |
| Hydrazine Derivatives | 1,3-Diketones | Pyrazoles | nih.gov |
| Hydrazine Derivatives | Formamide (microwave irradiation) | 1,2,4-Triazoles | organic-chemistry.org |
| Hydrazine Derivatives | Carboxylic acids, primary amidines | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |
Integration into Hybrid Molecules for Multi-Target Approaches
The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. mdpi.com This makes this compound an attractive building block for the design of hybrid molecules that can modulate several targets simultaneously, a strategy increasingly employed for complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov
By reacting the hydrazine group with other pharmacophores or linking moieties, researchers can create novel hybrid compounds. For example, the synthesis of quinolinone-carboxamides and other hybrid derivatives has been explored to develop multi-target agents with combined anti-inflammatory and antioxidant activities. mdpi.com Similarly, quinazolinone-hydrazine hybrids have been designed as multi-target-directed ligands for potential therapeutic use in Alzheimer's disease. nih.gov
The general approach involves coupling the this compound core with another bioactive molecule, often through the formation of a hydrazone or by incorporating it into a larger, more complex scaffold. This strategy allows for the combination of the therapeutic properties of the quinolinone moiety with those of another drug class, potentially leading to synergistic effects and reduced drug resistance.
Exploration in Catalytic Systems as Ligands or Organocatalysts
The quinoline (B57606) nucleus and its derivatives can act as ligands for transition metals, forming complexes with catalytic activity. mdpi.com The nitrogen and oxygen atoms within the this compound structure can coordinate with metal ions, creating a specific geometry around the metal center that can facilitate chemical transformations. For instance, copper complexes with quinoline-based ligands have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com This suggests that complexes of this compound could be explored for similar catalytic applications.
Furthermore, the hydrazine moiety itself can participate in organocatalysis. mdpi.com Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal. The nucleophilic nature of the hydrazine group can be exploited in various catalytic cycles. While specific studies on the organocatalytic activity of this compound are not yet prevalent, the known reactivity of hydrazines in catalysis opens up a promising avenue for future research. mdpi.com
Potential in Functional Material Science Research
The extended π-conjugated system of the quinolinone ring, combined with the electronic properties of the methoxy (B1213986) and hydrazine substituents, makes this compound a candidate for the development of novel functional materials.
Derivatives of quinoline and related nitrogen heterocycles have been investigated for their electrochromic properties. nih.govnih.govresearchgate.netutexas.edu Electrochromic materials can change their color upon the application of an electrical potential, making them suitable for applications such as smart windows and displays. nih.gov The electron-donating and accepting properties within the this compound molecule could be harnessed to create materials with tunable electrochromic behavior.
Additionally, the quinolinone scaffold is known to be a part of many luminescent compounds. core.ac.uk The introduction of a hydrazine group can further modulate the photophysical properties of the molecule. By incorporating this compound into larger polymeric or supramolecular structures, it may be possible to develop new fluorescent sensors, organic light-emitting diodes (OLEDs), or other photoactive materials. For example, pyrazine (B50134) and quinoxaline (B1680401) derivatives, which share structural similarities with the heterocyclic systems that can be synthesized from the title compound, are known to form the basis of luminescent materials. core.ac.uk
Future Research Horizons and Prospective Developments in 4 Hydrazinyl 6 Methoxyquinolin 2 1h One Chemistry
Advancements in Sustainable and Flow Chemistry Synthetic Methodologies
Furthermore, flow chemistry presents a promising frontier for the synthesis of heterocyclic compounds. While specific continuous-flow protocols for 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one are not yet established, the successful application of flow chemistry for related transformations, such as the two-stage synthesis of pyrazoles from acetophenones and hydrazine (B178648), demonstrates its feasibility. This technology offers enhanced control over reaction parameters like temperature and residence time, which can lead to higher yields, improved safety for handling reactive intermediates like hydrazine, and greater scalability compared to traditional batch processing.
| Methodology | Key Principle | Potential Advantage for this compound Synthesis | Supporting Rationale |
|---|---|---|---|
| Sustainable Chemistry | Use of renewable feedstocks and catalysts to reduce waste and energy consumption. | Greener synthesis of the core quinolinone structure. | Methods like CO2 fixation for the 4-hydroxy-2-quinolinone precursor are established. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety, scalability, reaction control, and potentially higher yields. | Flow synthesis is effective for other hydrazine-based heterocycle formations, such as pyrazoles. |
Deepening Mechanistic Understanding of Complex Chemical Transformations
Recent studies have revealed that 4-hydrazinylquinolin-2(1H)-ones can undergo complex and unexpected transformations. A significant example is the autoxidation and dimerization cascade that occurs when these compounds are heated in pyridine (B92270), leading to the formation of pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. This reaction does not proceed under an inert atmosphere, indicating that aerial oxidation is a crucial step.
The proposed mechanism for this transformation is a multi-step sequence that showcases the compound's rich reactivity. Future research will likely focus on providing definitive experimental and computational evidence for each step of this and other complex pathways. A deeper mechanistic understanding, potentially using advanced spectroscopic techniques and DFT (Density Functional Theory) calculations, will enable chemists to control these transformations and purposefully leverage them to create novel molecular frameworks.
| Step | Description | Reaction Type |
|---|---|---|
| 1 | Initial proton shift of the starting material to its isomer. | Isomerization |
| 2 | Reaction of the starting molecule with its isomer. | Nucleophilic Substitution / Dimerization |
| 3 | Elimination of a hydrazine molecule to form a dimerized hydrazone. | Elimination |
| 4 | A second proton shift to form a reactive intermediate. | Isomerization |
| 5 | Aerial oxidation of the NH-NH group. | Autoxidation |
| 6 | Final cyclization to yield the pentacyclic product. | Electrocyclic Reaction |
Interdisciplinary Convergences with Other Scientific Disciplines
The unique structural features of this compound and its derivatives make them attractive candidates for exploration in interdisciplinary fields.
Supramolecular Chemistry : The products derived from the autoxidation of 4-hydrazinylquinolin-2(1H)-ones contain a pyridazine (B1198779) core. Pyridazine and its polycyclic structures are noted for their interesting properties in forming supramolecular assemblies. The planarity and potential for hydrogen bonding and π-π stacking interactions in these quinolinone-based systems could be exploited to design novel self-assembling materials, liquid crystals, or host-guest systems.
Nanotechnology and Materials Science : Functionalized pyridazines, which can be synthesized from hydrazinyl precursors, possess electron-deficient properties. This characteristic encourages their potential use in the development of electrochromic materials or as building blocks for metal-organic frameworks (MOFs). The quinolinone scaffold itself can be functionalized to act as a ligand, opening possibilities for creating novel nanomaterials with tailored electronic or catalytic properties.
Discovery of Novel Reactivity Patterns and Unforeseen Chemical Transformations
The discovery that 4-hydrazinylquinolin-2(1H)-ones can undergo an "abnormal" dimerization and oxidation cascade highlights the potential for uncovering further novel reactivity. This one-pot reaction, which involves multiple distinct mechanistic steps, suggests that the hydrazinyl group attached to the quinolinone core is a gateway to complex heterocyclic systems.
Future research will likely explore the reactivity of the hydrazinyl moiety with a wider array of electrophilic reagents. Drawing parallels from the reactivity of similar hydrazino-heterocycles, it is conceivable that this compound could react with reagents like dicarbonyl compounds, acid chlorides, and chloroacetates to generate a diverse library of fused heterocyclic systems, such as triazino- or triazolo-quinolines. The exploration of these reactions could lead to the discovery of entirely new classes of polycyclic aromatic compounds with unique photophysical or biological properties.
| Potential Reagent Class | Example Reagent | Potential Novel Heterocyclic Product | Rationale |
|---|---|---|---|
| Dicarbonyl Compounds | Diethyl oxalate | Fused Triazinone-Quinolinone Systems | Analogous reactions are known for 2-ethoxy-4-hydrazinoquinazoline. |
| Acid Chlorides | Benzoyl chloride | Fused Triazolo-Quinolinone Systems | Reaction with the hydrazinyl moiety can lead to cyclization. |
| Activated Haloalkanes | Ethyl chloroacetate | Fused Triazinone-Quinolinone Systems | Known reactivity pattern for similar heterocyclic hydrazines. |
| Isothiocyanates | Phenyl isothiocyanate | Quinolyl-substituted Triazoles and Thiadiazoles | Established pathway for quinoline-carbohydrazides. |
Q & A
Q. How can the synthesis of 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one be optimized to improve yield and purity?
Methodological Answer: Optimization should focus on:
- Solvent selection : Absolute ethanol or DMF (dimethylformamide) is recommended for reflux conditions, as these solvents enhance reaction homogeneity and reduce side products .
- Reaction time and temperature : Heating under reflux (e.g., 15–30 minutes at 80–100°C) minimizes decomposition of hydrazine derivatives .
- Catalyst use : Acidic or basic catalysts (e.g., Ta₂O₅-PPCA) can accelerate hydrazine incorporation into the quinolinone backbone .
- Purification : Crystallization from DMF or ethanol improves purity, as demonstrated in analogous quinolinone syntheses with yields up to 77% .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1663 cm⁻¹, NH/NH₂ stretches at 3200–3447 cm⁻¹) .
- ¹H NMR : Resolve substituent effects (e.g., methoxy protons at δ 3.59 ppm, aromatic protons in the quinolinone ring at δ 6.99–8.18 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 297 for related quinolinones) and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve stereochemistry and hydrogen-bonding networks, as seen in structurally similar compounds .
Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- Agar diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains .
- MIC (Minimum Inhibitory Concentration) : Use broth microdilution methods (e.g., 96-well plates) to quantify potency .
- Cytotoxicity screening : Assess selectivity via mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for hydrazine substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic effects (e.g., Hammett σ constants) with antimicrobial activity .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during derivative characterization?
Methodological Answer:
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH/NH₂) from aromatic signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .
Q. What strategies mitigate oxidative degradation of the hydrazinyl group during long-term stability studies?
Methodological Answer:
- Lyophilization : Store derivatives as lyophilized powders under inert gas (e.g., argon) to prevent oxidation .
- Antioxidant additives : Include ascorbic acid (0.1% w/v) in aqueous formulations .
- Accelerated stability testing : Use thermal stress (40–60°C) and HPLC monitoring to identify degradation pathways .
Q. How can the reaction mechanism for hydrazine incorporation into the quinolinone core be elucidated?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., nucleophilic attack by hydrazine) .
- Isotope labeling : Use ¹⁵N-labeled hydrazine to track bond formation via mass spectrometry .
- Theoretical modeling : Propose intermediates using computational tools (e.g., Gaussian) and validate with experimental data .
Q. What structural modifications enhance the compound’s bioavailability without compromising antimicrobial activity?
Methodological Answer:
- Prodrug design : Introduce ester moieties at the hydrazinyl group to improve membrane permeability .
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., analogous to hydrastinine hydrochloride derivatives) .
- LogP optimization : Use substituents (e.g., methyl, fluoro) to balance hydrophilicity/lipophilicity, targeting a LogP range of 1.5–3.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
